molecular formula C17H13BrN2 B13110932 5-Bromo-1-methyl-1H,1'H-3,4'-biindole CAS No. 89346-31-6

5-Bromo-1-methyl-1H,1'H-3,4'-biindole

Cat. No.: B13110932
CAS No.: 89346-31-6
M. Wt: 325.2 g/mol
InChI Key: VZIHKGJQDGHLQA-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H,1’H-3,4’-biindole is a heterocyclic compound that features a bromine atom and a methyl group attached to an indole framework Indoles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole typically involves the bromination of 1-methylindole followed by a coupling reaction to form the biindole structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the coupling reaction may be facilitated by a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H,1’H-3,4’-biindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole framework can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

5-Bromo-1-methyl-1H,1’H-3,4’-biindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the indole framework is known to interact with a variety of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromoindole: Lacks the methyl group, which can affect its reactivity and biological activity.

    1H-Indole-3-carboxaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.

Uniqueness

5-Bromo-1-methyl-1H,1’H-3,4’-biindole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern makes it a versatile compound for various applications .

Properties

CAS No.

89346-31-6

Molecular Formula

C17H13BrN2

Molecular Weight

325.2 g/mol

IUPAC Name

5-bromo-3-(1H-indol-4-yl)-1-methylindole

InChI

InChI=1S/C17H13BrN2/c1-20-10-15(14-9-11(18)5-6-17(14)20)12-3-2-4-16-13(12)7-8-19-16/h2-10,19H,1H3

InChI Key

VZIHKGJQDGHLQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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